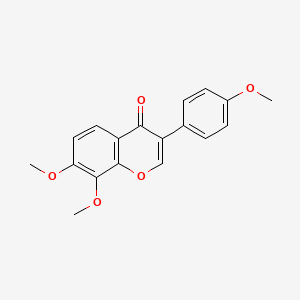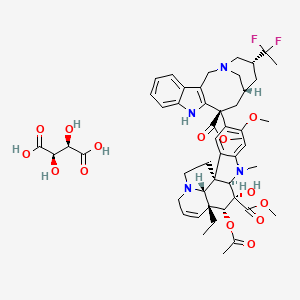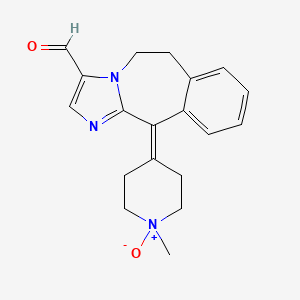
Dapagliflozin 3-o-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dapagliflozin 3-O-β-D-glucuronide is a metabolite of dapagliflozin . Dapagliflozin is a first-generation selective sodium-glucose cotransporter (SGLT) 2 inhibitor that blocks glucose transport .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism, predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures .Molecular Structure Analysis
The molecular formula of Dapagliflozin 3-O-glucuronide is C27H33ClO12 . More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis
Dapagliflozin 3-O-glucuronide is primarily formed through the glucuronidation of dapagliflozin . The elimination of Dapagliflozin 3-O-glucuronide occurs mainly via renal excretion, with 61% of a dapagliflozin dose being recovered as this metabolite in urine .Wissenschaftliche Forschungsanwendungen
1. Treatment of Type 2 Diabetes Mellitus Dapagliflozin was originally developed as an oral glucose-lowering drug for the treatment of type 2 diabetes mellitus . It works by blocking the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion . This helps lower blood glucose levels in patients with type 2 diabetes mellitus .
Cardiovascular Benefits
Emerging data suggest that cardiovascular benefits extend to patients without diabetes . This could be a potential area of research for Dapagliflozin and its metabolites.
Chronic Kidney Disease
Dapagliflozin has been evaluated for its pharmacokinetics and exposure-response relationship in patients with chronic kidney disease without type 2 diabetes . The study found that plasma exposure increased with decreasing kidney function .
Reduction of HbA1c Levels
In randomized, double-blind, placebo-controlled trials, Dapagliflozin as add-on therapy to other medications significantly reduced HbA1c from baseline versus placebo . This shows its potential in managing blood sugar levels in diabetic patients.
Blood Pressure Regulation
A post hoc analysis of one study suggested that systolic blood pressure was lowered with Dapagliflozin to a greater degree in patients receiving a β blocker or a calcium-channel blocker as their additional antihypertensive drug . This indicates a potential application of Dapagliflozin in blood pressure regulation.
Proteinuria
Every 100-ng h/mL increment in Dapagliflozin plasma exposure was associated with a decrease in the urinary albumin:creatinine ratio . This suggests that Dapagliflozin could potentially be used in the management of proteinuria.
Wirkmechanismus
Target of Action
Dapagliflozin 3-O-Glucuronide is a metabolite of Dapagliflozin . Dapagliflozin is a first-generation selective sodium-glucose cotransporter 2 (SGLT2) inhibitor . SGLT2 is predominantly expressed in the S1 segment of the proximal tubule of the kidney and is the major transporter responsible for mediating renal glucose reabsorption .
Mode of Action
Dapagliflozin works by inhibiting SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular lumen, and lowering the renal threshold for glucose . This leads to increased urinary glucose excretion, thereby reducing plasma glucose concentrations . Dapagliflozin 3-O-Glucuronide, however, is 2,600-fold less potent than the parent compound with regard to SGLT2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by Dapagliflozin is the renal glucose reabsorption pathway. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose in the kidneys and facilitates its excretion in the urine . This unique mechanism of action complements that of other classes of antihyperglycemic agents, allowing for their use as combination therapy .
Pharmacokinetics
Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% and an extensive extravascular distribution . Dapagliflozin is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite Dapagliflozin 3-O-Glucuronide . Dapagliflozin 3-O-Glucuronide elimination occurs mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine . The half-life for orally administered Dapagliflozin 10 mg is approximately 12.9 hours .
Result of Action
The primary result of Dapagliflozin’s action is improved glycemic control in patients with type 2 diabetes mellitus by reducing renal glucose reabsorption leading to urinary glucose excretion . This leads to reductions in both fasting and post-prandial plasma glucose levels .
Action Environment
The action of Dapagliflozin is dependent on plasma glucose and renal function . Decreases in urinary glucose excretion were observed due to the lower filtered load (plasma glucose × glomerular filtration rate) in healthy volunteers compared to subjects with type 2 diabetes mellitus . Patients with severe renal or hepatic impairment show higher systemic exposure to Dapagliflozin . No clinically relevant drug interactions were observed that would necessitate dose adjustment of Dapagliflozin when administered with other antidiabetic or cardiovascular medications, as well as drugs that could potentially influence Dapagliflozin metabolism .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZULHSUKTZGTR-PTNNFGGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351438-75-9 |
Source


|
| Record name | Dapagliflozin 3-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)






